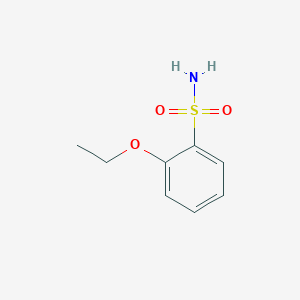
3-Chloro-2-fluorobenzoyl fluoride
Descripción general
Descripción
3-Chloro-2-fluorobenzoyl fluoride: is an organic compound with the molecular formula C7H3ClF2O. It is a fluorinated benzoyl halide that has gained attention in various fields due to its unique physical and chemical properties, such as high reactivity, stability, and solubility in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-fluorobenzoyl fluoride typically involves the fluorination of 2,3-dichlorobenzoyl chloride. The process includes a fluorine substitution reaction with a fluorination reagent in an organic solvent under the presence of a phase-transfer catalyst. The reaction solution is then concentrated and hydrolyzed under alkaline conditions to yield the desired product .
Industrial Production Methods: For industrial production, the method involves using 2,3-dichlorobenzoyl chloride as the starting material. The reaction conditions are optimized to ensure high selectivity and yield. The process is designed to be cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-fluorobenzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine and chlorine atoms.
Hydrolysis: The compound can be hydrolyzed to form 3-chloro-2-fluorobenzoic acid.
Common Reagents and Conditions:
Fluorination Reagents: Used in the initial preparation of the compound.
Phase-Transfer Catalysts: Facilitate the fluorine substitution reaction.
Alkaline Conditions: Required for the hydrolysis step.
Major Products Formed:
3-Chloro-2-fluorobenzoic Acid: Formed through hydrolysis of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-2-fluorobenzoyl fluoride is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in organic synthesis and material science.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties allow for the modification of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluorobenzoyl fluoride involves its reactivity with nucleophiles due to the presence of the electron-withdrawing fluorine and chlorine atoms. This makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparación Con Compuestos Similares
3-Chloro-2-fluorobenzoyl chloride: Similar in structure but with a chloride group instead of a fluoride group.
2-Fluorobenzoyl chloride: Lacks the chlorine atom present in 3-Chloro-2-fluorobenzoyl fluoride.
3,5-Difluorobenzoyl chloride: Contains two fluorine atoms instead of one.
Uniqueness: this compound is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
IUPAC Name |
3-chloro-2-fluorobenzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUIKNREWJQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600601 | |
| Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85345-74-0 | |
| Record name | 3-Chloro-2-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611955.png)



![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)





![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)

